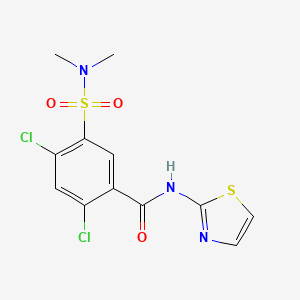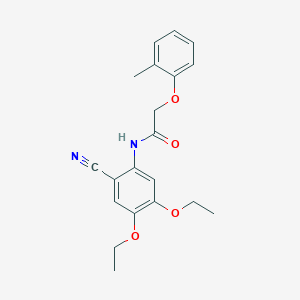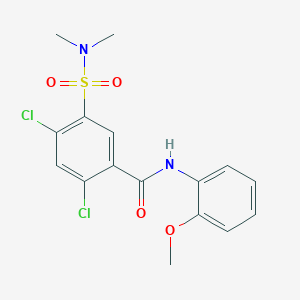
2,4-dichloro-5-(dimethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide
概要
説明
2,4-dichloro-5-(dimethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound characterized by its unique chemical structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-(dimethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the Benzamide Core: The benzamide core is synthesized through the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1,3-thiazol-2-amine to yield the benzamide derivative.
Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced via a nucleophilic substitution reaction, where the benzamide derivative is treated with dimethylsulfamoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
化学反応の分析
Types of Reactions
2,4-dichloro-5-(dimethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the dimethylsulfamoyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-sulfamoylated benzamide derivatives.
Substitution: Amino or thio-substituted benzamide derivatives.
科学的研究の応用
2,4-dichloro-5-(dimethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2,4-dichloro-5-(dimethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2,4-dichloro-5-(4-methyl-1,3-thiazol-2-yl)sulfamoylbenzoic acid
- 2,4-dichloro-5-(5-methyl-1,3-thiazol-2-yl)sulfamoylbenzoic acid
Uniqueness
2,4-dichloro-5-(dimethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide stands out due to its specific structural features, such as the dimethylsulfamoyl group and the thiazole ring, which confer unique chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2,4-dichloro-5-(dimethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O3S2/c1-17(2)22(19,20)10-5-7(8(13)6-9(10)14)11(18)16-12-15-3-4-21-12/h3-6H,1-2H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIHNIODMZNMCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NC2=NC=CS2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3509144.png)
![2-(4-hydroxy-3-methoxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B3509156.png)
![2-[(2,4-DICHLOROPHENYL)METHANESULFONYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE](/img/structure/B3509161.png)
![3-amino-4-(methoxymethyl)-6-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3509169.png)
![N-BENZYL-2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)-N-ETHYLACETAMIDE](/img/structure/B3509181.png)
![2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)-N,N-DIPHENYLACETAMIDE](/img/structure/B3509183.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B3509189.png)

![5-BROMO-3-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE](/img/structure/B3509194.png)
![2-(13-BENZOXAZOL-2-YLSULFANYL)-N-{2-PHENYLIMIDAZO[12-A]PYRIDIN-8-YL}ACETAMIDE](/img/structure/B3509212.png)
![(5Z)-3-(4-FLUOROPHENYL)-2-IMINO-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B3509220.png)


![7-allyl-2-[(4-methylphenyl)sulfonyl]-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B3509244.png)
